4-Octanoylphenol

Description

Properties

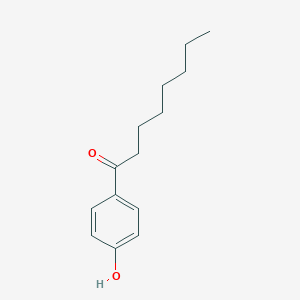

IUPAC Name |

1-(4-hydroxyphenyl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11,15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDYSJOGSNWMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062542 | |

| Record name | 1-Octanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-73-3 | |

| Record name | 1-(4-Hydroxyphenyl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octanoylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octanoylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxyoctanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTANOYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2E77Z6DUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Octanoylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-octanoylphenol, a valuable intermediate in the preparation of various biologically active molecules and nonionic surfactants.[1][2] We will delve into the core chemical principles, present a detailed experimental protocol, and cover essential aspects of purification, characterization, and safety. This document is designed to equip researchers with the necessary knowledge to confidently and safely execute this synthesis in a laboratory setting.

Theoretical Framework: The Chemistry of Acylphenol Synthesis

The introduction of an acyl group onto a phenolic ring is a cornerstone of organic synthesis. For the preparation of 4-octanoylphenol, two primary strategies are employed: the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of an intermediate ester.

The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, is a direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[3] The reaction typically utilizes an acyl chloride (in this case, octanoyl chloride) and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

The mechanism proceeds through the formation of a highly reactive acylium ion, which then acts as the electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Therefore, the acylation is expected to yield a mixture of ortho- and para-substituted products. However, the para product is often favored due to reduced steric hindrance. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which helps to prevent polysubstitution.[3]

The Fries Rearrangement: An Alternative Route

An important consideration when performing a Friedel-Crafts acylation on a phenol is the potential for a competing reaction at the hydroxyl group, leading to the formation of a phenyl ester (in this case, phenyl octanoate). This ester can then undergo a Lewis acid-catalyzed intramolecular rearrangement, known as the Fries rearrangement, to yield the desired hydroxyaryl ketone.[4]

The Fries rearrangement is a valuable synthetic tool in its own right and its regioselectivity is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-isomer (4-octanoylphenol), while higher temperatures tend to yield the ortho-isomer. This temperature dependence allows for a degree of control over the product distribution.

Experimental Protocol: Synthesis of 4-Octanoylphenol

This section outlines a detailed, step-by-step procedure for the synthesis of 4-octanoylphenol via the Friedel-Crafts acylation of phenol with octanoyl chloride.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Phenol | C₆H₅OH | 94.11 | (Specify) | ≥99% |

| Octanoyl chloride | C₈H₁₅ClO | 162.66 | (Specify) | ≥98% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | (Specify) | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Specify) | Anhydrous, ≥99.8% |

| Hydrochloric Acid | HCl | 36.46 | (Specify) | Concentrated (37%) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | (Specify) | Saturated solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (Specify) | |

| Ice | H₂O | 18.02 | (Specify) |

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Octanoyl Chloride: In the dropping funnel, prepare a solution of octanoyl chloride in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Addition of Phenol: Prepare a solution of phenol in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification by Recrystallization

The crude 4-octanoylphenol, which has a reported melting point of 59-61°C, can be purified by recrystallization.[1] A suitable solvent system should be determined experimentally, but a mixture of ethanol and water or ethyl acetate and hexanes are common choices for phenolic compounds.[5][6]

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

Characterization

The identity and purity of the synthesized 4-octanoylphenol should be confirmed using various spectroscopic techniques.

The IR spectrum of 4-octanoylphenol is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Strong peaks in the 2850-2960 cm⁻¹ region from the octanoyl chain.

-

C=O stretch: A strong, sharp peak around 1680 cm⁻¹ characteristic of an aryl ketone.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

An available IR spectrum for 1-(4-hydroxyphenyl)-1-octanone confirms these expected features.[7]

¹H NMR: The proton NMR spectrum will provide detailed structural information. Expected chemical shifts (in ppm) are:

-

Aromatic protons: Two doublets in the aromatic region (typically 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic proton: A broad singlet that may be exchangeable with D₂O.

-

Aliphatic protons: A triplet for the CH₂ group adjacent to the carbonyl (around 2.9 ppm), a series of multiplets for the other CH₂ groups in the octanoyl chain, and a triplet for the terminal CH₃ group (around 0.9 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Expected chemical shifts (in ppm) are:

-

Carbonyl carbon: A signal downfield, typically around 200 ppm.

-

Aromatic carbons: Signals in the 115-160 ppm region. The carbon bearing the hydroxyl group will be the most downfield among the aromatic carbons.

-

Aliphatic carbons: Signals in the 14-40 ppm range.

Mass spectrometry will confirm the molecular weight of the product. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 220.31, corresponding to the molecular formula C₁₄H₂₀O₂.[1] Common fragmentation patterns for aryl ketones include cleavage at the alpha-position to the carbonyl group.

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this synthesis and to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if ingested or inhaled.

-

Octanoyl chloride: Corrosive and reacts violently with water to produce HCl gas. Causes severe skin and eye burns.[1]

-

Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and toxic HCl gas. Causes severe skin and eye burns.

-

Dichloromethane: A volatile and suspected carcinogen.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-retardant laboratory coat.

Waste Disposal:

All chemical waste must be disposed of according to institutional and local regulations. Quenching of aluminum chloride should be done with extreme caution by slowly adding it to a large excess of ice and water under vigorous stirring in a fume hood.

Conclusion

The synthesis of 4-octanoylphenol is a practical and illustrative example of a Friedel-Crafts acylation reaction. By understanding the underlying chemical principles and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can successfully prepare this valuable chemical intermediate. Careful purification and thorough characterization are essential to ensure the desired product is obtained with high purity.

References

-

1-Octanone, 1-(4-hydroxyphenyl)- - NIST. (n.d.). Retrieved from [Link]

-

How can i perform Friedel crafts acylation with phenol? - ResearchGate. (2018). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

- US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents. (2020).

-

Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Octanoyl chloride, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Fries rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 4-HYDROXYOCTANOPHENONE | 2589-73-3 [chemicalbook.com]

- 2. 4-HYDROXYOCTANOPHENONE | 2589-73-3 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. 1-Octanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

Friedel-Crafts acylation of phenol with octanoyl chloride

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Phenol with Octanoyl Chloride

This guide provides a comprehensive technical examination of the . Designed for researchers, scientists, and professionals in drug development, it moves beyond simple procedural outlines to explore the mechanistic intricacies, strategic control of reaction outcomes, and practical laboratory applications. We will dissect the competing reaction pathways, detail methods for directing regioselectivity, and provide a robust experimental protocol, grounding all claims in authoritative scientific literature.

Introduction: The Challenge of Phenolic Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group to produce valuable aromatic ketones.[1][2][3] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][4]

However, the acylation of phenol presents unique challenges not encountered with simple arenes like benzene. Phenol is a bidentate nucleophile, meaning it possesses two reactive sites: the electron-rich aromatic ring (C-acylation) and the nucleophilic hydroxyl group (O-acylation).[5][6] This duality dictates that the direct Friedel-Crafts C-acylation pathway is often in competition with, or even preceded by, an O-acylation reaction. The resulting ester, phenyl octanoate, can then undergo a Lewis acid-catalyzed intramolecular rearrangement known as the Fries rearrangement to yield the same hydroxyaryl ketone products.[4][5][7][8] Understanding and controlling these interconnected pathways is paramount for a successful and selective synthesis.

Mechanistic Analysis: A Triad of Pathways

The reaction of phenol with octanoyl chloride in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), is not a single reaction but a network of possibilities. The outcome is dictated by a delicate balance of thermodynamic and kinetic controls.

Pathway A: Direct C-Acylation (Electrophilic Aromatic Substitution)

In the canonical Friedel-Crafts mechanism, the Lewis acid activates the octanoyl chloride to generate a highly electrophilic acylium ion.[1][9][10] The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. Since the hydroxyl group is a strongly activating, ortho, para-directing group, the substitution occurs preferentially at the positions ortho and para to the -OH group.[11][12] A key feature of this reaction is that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This complexation deactivates the product to further acylation but necessitates the use of stoichiometric or greater amounts of the catalyst.[9]

Pathway B: O-Acylation (Esterification)

Under conditions of kinetic control, such as lower catalyst concentrations, the more nucleophilic phenolic oxygen can attack the acylium ion faster than the aromatic ring. This results in the formation of phenyl octanoate, an ester.[6]

Pathway C: The Fries Rearrangement

The phenyl octanoate formed via O-acylation is not merely a byproduct but a key intermediate. In the presence of a Lewis acid catalyst, this ester undergoes an intramolecular rearrangement to form the more thermodynamically stable ortho- and para-hydroxyoctanophenones.[4][7][8][13] This process, the Fries Rearrangement, involves the migration of the octanoyl group from the phenolic oxygen to the aromatic ring and is often the dominant pathway for producing the final C-acylated products.[5]

Mastering Regioselectivity: The Ortho vs. Para Dichotomy

The Fries rearrangement and direct C-acylation are both ortho, para-selective. The ratio of the resulting isomers, o-hydroxyoctanophenone and p-hydroxyoctanophenone, can be strategically manipulated by adjusting the reaction conditions. This control is crucial as one isomer is often the desired product for subsequent synthetic steps.

| Parameter | Condition for Para-Isomer Dominance | Condition for Ortho-Isomer Dominance | Rationale |

| Temperature | Low (e.g., < 60°C) | High (e.g., > 160°C) | The para product is kinetically favored. The ortho product is thermodynamically favored due to the formation of a stable bidentate chelate between the product and the Lewis acid catalyst.[4][7][14] |

| Solvent Polarity | High (e.g., Nitrobenzene) | Low (e.g., Carbon Disulfide) | Increasing solvent polarity favors the formation of the para product.[4][7] |

| Catalyst | Varies | Varies | The choice of Lewis acid (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) can influence selectivity, often related to steric bulk and chelating ability.[15] |

Experimental Protocol: Synthesis of p-Hydroxyoctanophenone

This protocol is optimized for the selective synthesis of the para-isomer, leveraging kinetic control at low temperatures.

4.1 Reagents and Materials

-

Phenol (reagent grade)

-

Octanoyl chloride (≥98%)

-

Aluminum chloride, anhydrous (≥99%)

-

Nitrobenzene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

4.2 Reaction Setup All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture from deactivating the Lewis acid catalyst.[16] The reaction should be conducted in a well-ventilated fume hood.

4.3 Step-by-Step Procedure

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel (both fitted with drying tubes or a nitrogen inlet), add anhydrous aluminum chloride (1.1 equivalents).

-

Add 50 mL of anhydrous nitrobenzene to the flask and cool the resulting slurry to 0-5°C using an ice-water bath.

-

In a separate flask, prepare a solution of phenol (1.0 equivalent) and octanoyl chloride (1.05 equivalents) in 25 mL of anhydrous nitrobenzene.

-

Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 25 mL of concentrated HCl with vigorous stirring.[16]

-

Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[16]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to isolate the pure p-hydroxyoctanophenone.

Product Characterization: Spectroscopic Fingerprints

Confirmation of the product structure and isomeric purity is achieved through standard spectroscopic methods.

| Spectroscopic Technique | o-Hydroxyoctanophenone | p-Hydroxyoctanophenone |

| IR (cm⁻¹) | ~3200 (Broad, OH, H-bonded), ~1645 (C=O, H-bonded), 1500-1600 (Aromatic C=C) | ~3350 (Broad, OH), ~1670 (C=O), 1500-1600 (Aromatic C=C) |

| ¹H NMR (δ, ppm) | ~12.0 (s, 1H, phenolic OH, deshielded by H-bonding), 6.8-7.8 (m, 4H, aromatic), ~2.9 (t, 2H, -COCH₂-), 1.2-1.8 (m, 10H, alkyl CH₂), ~0.9 (t, 3H, -CH₃) | ~5.0-7.0 (br s, 1H, phenolic OH), ~7.8 (d, 2H, aromatic ortho to C=O), ~6.9 (d, 2H, aromatic ortho to OH), ~2.9 (t, 2H, -COCH₂-), 1.2-1.8 (m, 10H, alkyl CH₂), ~0.9 (t, 3H, -CH₃) |

Note: The lower C=O stretching frequency and significantly downfield phenolic proton shift in the ortho-isomer are characteristic consequences of strong intramolecular hydrogen bonding.[17] The aromatic region in the ¹H NMR spectrum provides a clear distinction: the para-isomer shows a clean AA'BB' pattern of two doublets, while the ortho-isomer displays a more complex multiplet.[18][19]

Conclusion

The acylation of phenol with octanoyl chloride is a nuanced transformation governed by the interplay of electrophilic aromatic substitution and the Fries rearrangement. A thorough understanding of the underlying mechanisms allows for the rational control of regioselectivity, primarily through the manipulation of temperature and solvent polarity. By employing the principles and protocols outlined in this guide, researchers can effectively synthesize specific hydroxyoctanophenone isomers, which serve as valuable synthons for the development of new chemical entities.

References

-

Friedel–Crafts reaction - Wikipedia . Wikipedia. [Link]

-

What is the Fries Rearrangement Reaction? . BYJU'S. [Link]

-

Fries Rearrangement . Organic Chemistry Portal. [Link]

-

Fries Rearrangement: Meaning, Mechanism, Limitations & Application . Testbook. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

-

Fries rearrangement - Wikipedia . Wikipedia. [Link]

-

Acylation of phenols . University of Calgary. [Link]

-

Reaction Mechanism of Fries Rearrangement . Physics Wallah. [Link]

- Process for ring acylation of phenols.

-

Friedel–Crafts reaction of phenol . Chemistry Stack Exchange. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

Is Phenyl an Ortho/Para or Meta Director? . Chemistry Steps. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products . National Institutes of Health. [Link]

-

Ortho vs. Para positioning of Substituent (FC-Acylation) . Reddit. [Link]

-

Ortho, Para, Meta . Chemistry Steps. [Link]

-

fries-, photo-fries, and anionic ortho-fries rearrangement . Sciencemadness.org. [Link]

-

Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions . ResearchGate. [Link]

-

Procedure for Friedel-Crafts Acylation of Phenol . Reddit. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution . YouTube. [Link]

-

Friedel-Crafts acylation . YouTube. [Link]

-

Experiment 14: Friedel-Crafts Acylation . YouTube. [Link]

-

Friedel-Crafts & Relative Ring Reactivity (IOC 35) . YouTube. [Link]

-

Synthesis of o-hydroxy acetophenone derivatives . ResearchGate. [Link]

- Method for synthesizing p- hydroxyphenylacetone.

-

GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O . [Link]

-

17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

-

NMR and IR Spectroscopy of Phenols . ResearchGate. [Link]

-

Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement . ResearchGate. [Link]

-

Spec Ir NMR Spectra Tables PDF . Scribd. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. byjus.com [byjus.com]

- 8. testbook.com [testbook.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]

- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 15. Fries Rearrangement [organic-chemistry.org]

- 16. websites.umich.edu [websites.umich.edu]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

4-Octanoylphenol chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Octanoylphenol

Introduction

4-Octanoylphenol is a member of the alkylphenol class of organic compounds, characterized by a phenol ring substituted with an octyl group at the para-position.[1][2] This guide will primarily focus on 4-n-octylphenol, a straight-chain isomer, due to the prevalence of available research data. It is crucial to distinguish this from its branched-chain isomers, such as 4-tert-octylphenol, as their chemical and biological properties can differ.

Alkylphenols, including 4-octanoylphenol, are significant in various industrial applications, primarily as intermediates in the production of non-ionic surfactants, rubber additives, and resins.[2][3] However, their widespread use has led to environmental contamination, raising concerns about their toxicological effects. 4-Octylphenol is recognized as an endocrine-disrupting chemical (EDC) with estrogenic activity, capable of interfering with the hormonal systems of wildlife and humans.[4][5][6] Consequently, a thorough understanding of its chemical properties, structure, and biological activity is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-octanoylphenol, encompassing its chemical and physical properties, spectroscopic profile, synthesis and purification methodologies, biological mechanisms of action, and analytical techniques for its detection.

Chemical Properties and Structure

Structure

-

Chemical Formula: C₁₄H₂₂O

-

Molecular Weight: 206.32 g/mol [1]

-

IUPAC Name: 4-Octylphenol

-

CAS Number: 1806-26-4 (for 4-n-Octylphenol)[2]

-

Description: At room temperature, 4-n-octylphenol is a white crystalline solid or powder.[1][2]

The structure consists of a benzene ring bonded to a hydroxyl group (-OH), classifying it as a phenol. An eight-carbon alkyl chain (octyl group) is attached to the carbon atom opposite the hydroxyl group (the para-position).

Physical Properties

The physical characteristics of 4-n-octylphenol are summarized in the table below:

| Property | Value | Source |

| Melting Point | 44-45 °C | [1][2] |

| Boiling Point | 150 °C at 4 mm Hg | [2] |

| Density | 0.961 g/mL at 25 °C | [2] |

| Flash Point | 113 °C | [1] |

| Vapor Pressure | 0.000098 mmHg | [1] |

| Solubility | Insoluble in water; soluble in alkalies, alcohol, acetone, and fixed oils. | [1][2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of 4-octanoylphenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the phenol ring, the phenolic hydroxyl proton, and the aliphatic protons of the octyl chain. The aromatic protons would appear as two doublets in the aromatic region (typically 6.5-8.0 ppm). The protons of the octyl chain would produce a series of multiplets in the upfield region (typically 0.8-2.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded. The eight distinct carbons of the octyl chain would also be visible in the aliphatic region of the spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-octanoylphenol would display a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching absorptions would be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In mass spectrometry, 4-octanoylphenol would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve cleavage of the octyl chain, leading to characteristic fragment ions. High-resolution mass spectrometry can be used to determine the exact molecular formula.

Synthesis and Purification

The primary industrial method for producing octylphenols is the acid-catalyzed alkylation of phenol with an octene isomer, most commonly 1-octene.[7] This reaction typically yields a mixture of ortho- and para-isomers, with the para-isomer being the thermodynamically more stable product.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of 4-Octanoylphenol.

Experimental Protocol: Synthesis

-

Catalyst Activation: Dry the chosen solid acid catalyst (e.g., H-beta zeolite) at a high temperature (e.g., 400°C) under an inert atmosphere to remove any adsorbed water.[7]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, charge phenol and the activated catalyst.[7]

-

Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 100°C) under a nitrogen atmosphere.[7]

-

Addition of Alkylating Agent: Add 1-octene dropwise to the stirred mixture over a period of time.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.[7] The filtrate contains the crude product mixture.

Experimental Protocol: Purification

-

Initial Distillation: Transfer the crude product to a distillation apparatus equipped with a fractionating column.

-

Phenol Removal: Heat the flask under vacuum to distill and remove any unreacted phenol.[7]

-

Isomer Fractionation: Gradually increase the temperature to distill the octylphenol isomers. Collect fractions at narrow temperature ranges.[7]

-

Product Collection: Collect the fraction corresponding to the boiling point of 4-octanoylphenol.

-

Analysis: Analyze the purity of the collected fractions using GC-MS or High-Performance Liquid Chromatography (HPLC).[7]

Biological Activity and Toxicological Profile

4-Octanoylphenol is a well-documented endocrine-disrupting chemical with significant estrogenic activity.[4] Its biological effects are primarily mediated through its interaction with the endocrine system.

Mechanism of Action as an Endocrine Disruptor

Caption: Mechanism of endocrine disruption by 4-Octanoylphenol.

As a xenoestrogen, 4-octanoylphenol mimics the action of the natural hormone estrogen.[1] It can bind to estrogen receptors (ERs), leading to the activation of estrogen-responsive genes and subsequent disruption of normal endocrine function.[8][9]

Key biological effects include:

-

Reproductive Toxicity: Exposure to 4-octanoylphenol has been shown to have adverse effects on the male reproductive system, including reduced testicular mass, damage to seminiferous tubules, increased oxidative stress, and decreased sperm quality.[4] It can also negatively impact female reproductive health.[5]

-

Cellular Stress and Apoptosis: Studies have demonstrated that 4-octanoylphenol can induce apoptosis (programmed cell death) and dysregulate cellular homeostatic processes such as the unfolded protein response (UPR), autophagy, and antioxidant response in human cell lines.[8]

-

Metabolic Interference: 4-Octanoylphenol can interfere with the hepatic clearance of natural estrogens, potentially increasing the overall estrogenic load in the body.[10]

Toxicological Profile

4-Octanoylphenol is considered a toxic substance, particularly to aquatic organisms.[6] Due to its lipophilic nature, it has the potential to bioaccumulate in the food chain.[4] Its poor biodegradability contributes to its persistence in the environment.[4]

Analytical Methods

The detection and quantification of 4-octanoylphenol in various environmental and biological samples are crucial for monitoring its prevalence and assessing exposure risks.

Analytical Workflow

Caption: General analytical workflow for 4-Octanoylphenol determination.

Commonly employed analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of 4-octanoylphenol.[11][12] Derivatization of the phenol group is often performed to improve its chromatographic properties.

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL): HPLC coupled with a fluorescence detector is another sensitive method for the determination of 4-octanoylphenol and other phenol derivatives in various matrices.[13][14]

Sample preparation is a critical step and typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix.[15]

Applications in Research and Drug Development

While 4-octanoylphenol itself is not a therapeutic agent, its well-characterized endocrine-disrupting properties make it a valuable tool in toxicological research. It is often used as a model compound to study the mechanisms of xenoestrogen action and to investigate the effects of EDCs on biological systems.[9]

For professionals in drug development, understanding the structure-activity relationships of compounds like 4-octanoylphenol is crucial for designing new drug candidates that lack unwanted estrogenic or other endocrine-disrupting side effects. The study of such molecules informs the development of screening assays to identify potential endocrine activity early in the drug discovery process.

Conclusion

4-Octanoylphenol is a compound of significant industrial relevance and toxicological concern. Its chemical structure, characterized by a phenol ring with a para-substituted octyl group, confers properties that make it a persistent environmental pollutant and a potent endocrine disruptor. A comprehensive understanding of its chemical and physical properties, synthesis, and biological mechanisms of action is essential for assessing its environmental impact, mitigating human exposure, and informing the design of safer chemicals and pharmaceuticals. The analytical methods outlined in this guide are critical for monitoring its presence in the environment and in biological systems, thereby supporting regulatory efforts and protecting public health.

References

-

PubChem. (n.d.). 4-n-Octylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2003). Determination of 4-octylphenol and 4-nonylphenol congeners in composite foods. Food Additives and Contaminants, 20(9), 846–852.

-

MDPI. (n.d.). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

YouTube. (2022). Natural Products and the Future of Drug Discovery. Retrieved from [Link]

-

PubMed. (2025). Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

PubMed Central. (2014). Adverse effects of 4-tert-octylphenol on the production of oxytocin and hCG in pregnant rats. Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Retrieved from [Link]

-

PubMed Central. (n.d.). Arzanol: A Review of Chemical Properties and Biological Activities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Scalable and Practical Synthesis of the Photocatalyst 4CzIPN. Retrieved from [Link]

-

Environmental Working Group. (n.d.). 4-tert-Octylphenol. Retrieved from [Link]

-

PubMed. (2004). Synthesis and biological activities of octyl 2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-beta-L-fucopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Phenol. Retrieved from [Link]

-

ResearchGate. (2010). A novel, stereoselective and practical protocol for the synthesis of 4β-aminopodophyllotoxins. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

-

MDPI. (n.d.). Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2017). The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol. Retrieved from [Link]

-

ResearchGate. (2025). Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Borneol?. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]

-

PubMed. (n.d.). Isotope dilution gas chromatography with mass spectrometry for the analysis of 4-octyl phenol, 4-nonylphenol, and bisphenol A in vegetable oils. Retrieved from [Link]

-

ResearchGate. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Retrieved from [Link]

-

PubMed. (2008). Biological and pharmacological activities of carvacrol and carvacrol bearing essential oils. Retrieved from [Link]

-

LookChem. (n.d.). 4-Heptyloxyphenol(13037-86-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

-

YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-OCTYLPHENOL | 1806-26-4 [chemicalbook.com]

- 3. 4-tert-Octylphenol | 140-66-9 [chemicalbook.com]

- 4. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adverse effects of 4-tert-octylphenol on the production of oxytocin and hCG in pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EWG || Human Toxome Project [ewg.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of 4-octylphenol and 4-nonylphenol congeners in composite foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope dilution gas chromatography with mass spectrometry for the analysis of 4-octyl phenol, 4-nonylphenol, and bisphenol A in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of 4-Octanoylphenol Solubility

An In-Depth Technical Guide to the Solubility of 4-Octanoylphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Octanoylphenol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data table to explain the underlying physicochemical principles governing solubility, provides actionable experimental protocols for its determination, and offers insights into solvent selection for practical applications.

4-Octanoylphenol, a member of the alkylphenol class, possesses a molecular structure that presents unique challenges and opportunities in formulation and synthesis. Its structure, featuring a polar phenolic hydroxyl group and a nonpolar octanoyl chain, imparts an amphipathic character that dictates its interaction with different solvents. Understanding its solubility is paramount for a variety of applications, from designing effective reaction media and purification strategies to developing stable formulations for biological assays. This guide serves as a foundational resource for predicting, determining, and manipulating the solubility of 4-Octanoylphenol to achieve desired experimental and developmental outcomes.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but is dictated by its intrinsic molecular properties. For 4-Octanoylphenol, the key determinants are its molecular structure, polarity, and ability to form intermolecular interactions.

Table 1: Physicochemical Properties of 4-Octanoylphenol

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₀O₂ | MedKoo Biosciences[1] |

| Molecular Weight | 220.31 g/mol | MedKoo Biosciences[1] |

| Appearance | Solid powder | MedKoo Biosciences[1] |

| Melting Point | 79-82 °C | Flinn Scientific, Inc.[2] |

| Boiling Point | 175 °C | Flinn Scientific, Inc.[2] |

| Water Solubility | Insoluble | CPAChem[3] |

| LogP (Octanol-Water Partition Coefficient) | 5.3 (Computed for 4-n-octylphenol) | PubChem[4] |

The structure of 4-Octanoylphenol is characterized by a hydrophilic phenolic head and a lipophilic octanoyl tail. The high computed LogP value for the related compound 4-n-octylphenol suggests a strong preference for nonpolar environments over aqueous media, which is consistent with its observed insolubility in water[3][4]. The phenolic hydroxyl group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the octanoyl group can act as a hydrogen bond acceptor. These characteristics are critical in determining its interaction with protic and aprotic polar solvents.

Qualitative and Expected Solubility Profile

-

High Solubility: Expected in solvents that can effectively solvate both the nonpolar alkyl chain and the polar phenolic head.

-

Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent candidates due to their ability to act as hydrogen bond acceptors and their capacity to solvate nonpolar moieties. Indeed, 4-Octanoylphenol is reported to be soluble in DMSO[1].

-

Alcohols: Lower-chain alcohols such as methanol and ethanol are effective solvents for many phenolic compounds[5]. They can engage in hydrogen bonding with the phenolic group while their alkyl portions interact favorably with the octanoyl chain. Solubility is reported in alcohol[2].

-

Aromatic Hydrocarbons: Solvents like xylenes are mentioned as suitable for dissolving 4-tert-Octylphenol, a structurally similar compound[2]. The aromatic ring of the solvent can interact with the phenyl ring of the solute via π-stacking, and the nonpolar nature of the solvent is compatible with the octanoyl chain.

-

-

Moderate to Good Solubility:

-

Ketones: Acetone is cited as a solvent for 4-tert-Octylphenol[2]. Its polarity and ability to act as a hydrogen bond acceptor make it a plausible solvent.

-

Ethers: Solvents like tetrahydrofuran (THF) and diethyl ether, with moderate polarity, are likely to be effective.

-

-

Low to Negligible Solubility:

-

Nonpolar Aliphatic Hydrocarbons: While the octanoyl chain would be well-solvated, the highly polar phenolic group would be energetically unfavorable in solvents like hexane or cyclohexane, leading to limited solubility.

-

Highly Polar Protic Solvents: As established, 4-Octanoylphenol is insoluble in water[3]. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large nonpolar tail is too high.

-

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent[6][7].

Rationale for the Shake-Flask Method

This method is chosen for its simplicity and its ability to ensure that the solution reaches true thermodynamic equilibrium. By agitating an excess of the solid solute with the solvent for an extended period, we can be confident that the solvent is saturated. Subsequent analysis of the clear supernatant provides a direct measure of the solubility at that temperature.

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of 4-Octanoylphenol solid into a series of sealed glass vials. The use of excess solid is crucial to ensure saturation is achieved.

-

Add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be run to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Preparation and Analysis:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Determine the concentration of 4-Octanoylphenol in the filtrate. Two common methods are:

-

Gravimetric Analysis: Evaporate the solvent from the vial containing the filtrate under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue. The solubility is then calculated as mass of residue per volume of solvent.

-

Chromatographic Analysis (HPLC): Dilute a known volume of the filtrate with a suitable mobile phase and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of 4-Octanoylphenol.

-

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for solubility determination.

Safety and Handling Considerations

4-Octanoylphenol is a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[8][9]. It may also be harmful if swallowed. When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before handling[2][3][8].

Conclusion and Future Directions

This guide has established the foundational principles governing the solubility of 4-Octanoylphenol in organic solvents. Based on its amphipathic nature, it is predicted to be highly soluble in polar aprotic solvents like DMSO and in alcohols, with poor solubility in water and nonpolar aliphatic hydrocarbons. A robust, validated experimental protocol has been provided to enable researchers to generate precise, quantitative solubility data tailored to their specific needs. The generation of such a comprehensive dataset across a wide range of solvents at various temperatures would be a valuable contribution to the scientific community, facilitating the broader application of this compound in research and development.

References

-

ResearchGate. General physicochemical properties and identification of 4-octylphenol. [Link]

-

ResearchGate. Studies on the solubility of phenolic compounds. [Link]

-

Hexie. China 4-Octylphenol Solubility Manufacturer and Supplier, Product. [Link]

-

National Center for Biotechnology Information. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. [Link]

-

National Center for Biotechnology Information. 4-n-Octylphenol. PubChem Compound Summary for CID 15730. [Link]

-

ACS Publications. Aqueous Solubility of Some Natural Phenolic Compounds. [Link]

-

CPAChem. Safety data sheet. [Link]

-

National Center for Biotechnology Information. 4-Propylphenol. PubChem Compound Summary for CID 12580. [Link]

-

Semantic Scholar. Aqueous Solubility of Some Natural Phenolic Compounds. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. archpdfs.lps.org [archpdfs.lps.org]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Endocrine-Disrupting Mechanisms of 4-Octanoylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanoylphenol (OP) is a member of the alkylphenol chemical class, compounds characterized by a phenol group substituted with an alkyl chain. It is a significant environmental contaminant, primarily arising from the degradation of alkylphenol polyethoxylates, a class of non-ionic surfactants used extensively in industrial processes, detergents, and agricultural formulations.[1] Due to its widespread presence and resistance to biodegradation, 4-octylphenol can accumulate in the environment and the food chain, leading to human and wildlife exposure.[1]

There is significant scientific concern regarding 4-octylphenol's capacity to function as an endocrine-disrupting chemical (EDC).[1] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, which are responsible for maintaining homeostasis, reproduction, development, and/or behavior.[2] This guide provides a detailed examination of the molecular mechanisms through which 4-octylphenol exerts its endocrine-disrupting effects, with a focus on its interactions with key hormonal pathways. Furthermore, it outlines the standard experimental workflows employed to characterize and quantify these disruptive activities, providing a technical resource for professionals in the field.

Core Mechanisms of 4-Octanoylphenol's Endocrine Activity

The endocrine-disrupting profile of 4-octylphenol is multifaceted, involving interactions with multiple receptor systems and enzymatic pathways. Its primary modes of action include estrogen receptor agonism, androgen receptor antagonism, and interference with steroid hormone synthesis.

Estrogenic Activity: Estrogen Receptor Agonism

The most well-documented mechanism of 4-octylphenol is its ability to mimic the effects of the natural hormone 17β-estradiol (E2). It achieves this by directly binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors.[3][4]

Molecular Interaction with Estrogen Receptors (ERα and ERβ)

4-Octylphenol binds to both estrogen receptor subtypes, ERα and ERβ.[5] This binding is facilitated by the phenolic hydroxyl group, which corresponds to the A-ring of estradiol, and the hydrophobic octyl group, which interacts with the lipophilic ligand-binding cavity of the receptor.[6] While it is a full binder, its affinity for the estrogen receptor is significantly lower than that of estradiol.[4][6] Receptor binding assays have been used to quantify this interaction, typically reported as a Relative Binding Affinity (RBA) compared to estradiol.[4]

Upon binding, 4-octylphenol induces a conformational change in the ER, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[3] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating gene transcription.

Anti-Androgenic Activity: Androgen Receptor Antagonism

In addition to its estrogenic effects, 4-octylphenol can disrupt the androgen signaling pathway. It functions as an androgen receptor (AR) antagonist, meaning it binds to the AR but fails to induce the conformational change necessary for receptor activation.[7][8] By occupying the receptor's ligand-binding pocket, it competitively inhibits the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[7][9]

This antagonistic action blocks the normal cascade of androgen-mediated gene expression, which is crucial for the development and maintenance of male reproductive tissues and characteristics.[9] Computational molecular docking studies have shown that 4-octylphenol interacts with key amino acid residues within the AR binding site that are also important for testosterone binding, providing a structural basis for its inhibitory function.[9][10] Studies using reporter gene assays confirm that 4-octylphenol can significantly inhibit DHT-induced transcriptional activity.[7]

Disruption of Steroidogenesis

4-Octylphenol can interfere with the production of steroid hormones (steroidogenesis) by inhibiting key enzymes in the steroidogenic pathway.[11][12] This represents a mechanism of endocrine disruption that is independent of direct receptor binding.

-

Inhibition of Steroidogenic Enzymes: Exposure to 4-octylphenol has been shown to decrease the expression and activity of critical enzymes involved in converting cholesterol to testosterone.[11][13] Studies in mouse Leydig cells have demonstrated reduced expression of steroidogenic acute regulatory protein (StAR), which transports cholesterol into the mitochondria, and key enzymes like P450scc (cholesterol side-chain cleavage enzyme) and P450c17 (17α-hydroxylase/17,20-lyase).[11][14] This leads to a reduction in testosterone production.[1][11]

-

Aromatase Inhibition: Aromatase (CYP19A1) is the enzyme responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol). In vitro studies have demonstrated that 4-octylphenol can inhibit aromatase activity.[8][15] This inhibition can disrupt the delicate balance between androgens and estrogens, which is critical for reproductive health in both males and females.

Thyroid System Disruption

Evidence also suggests that 4-octylphenol can interfere with the thyroid hormone system. The thyroid axis is vital for regulating metabolism, growth, and development. Studies have shown that exposure to 4-octylphenol can alter circulating levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH).[16] The mechanisms may involve interference with thyroid hormone receptors or effects on enzymes involved in thyroid hormone metabolism, such as deiodinases which convert T4 to the more active T3.[16]

Quantitative Assessment of Endocrine-Disrupting Activity

A tiered approach using standardized in vitro assays is essential for characterizing the endocrine-disrupting potential of chemicals like 4-octylphenol.[2][17] These assays, many of which have been validated by organizations like the OECD, provide quantitative data on specific molecular initiating events.[18][19]

| Assay Type | Target | Endpoint Measured | Typical Result for 4-Octanoylphenol |

| Receptor Binding Assay | Estrogen Receptor (ER) | Competitive inhibition of radiolabeled estradiol binding (IC50, RBA) | Weak to moderate affinity[4][5] |

| Androgen Receptor (AR) | Competitive inhibition of radiolabeled DHT binding (IC50) | Binds to AR[10] | |

| Reporter Gene Assay | ER-mediated transcription | Agonist-induced reporter (e.g., luciferase) activity (EC50) | Estrogenic agonist activity[8] |

| AR-mediated transcription | Antagonism of DHT-induced reporter activity (IC50) | Anti-androgenic activity[7][8] | |

| Steroidogenesis Assay | Steroidogenic enzymes (in H295R cells) | Production of testosterone and estradiol | Decreased testosterone production[11][12] |

| Aromatase Assay | Aromatase (CYP19A1) enzyme | Inhibition of androgen-to-estrogen conversion (IC50) | Inhibits aromatase activity[8][15] |

Key Experimental Protocols

The following sections provide detailed methodologies for core experiments used to assess the endocrine-disrupting mechanisms of 4-octylphenol. These protocols are based on established guidelines and practices in the field.[20][21]

Estrogen/Androgen Receptor Binding Assay

This assay determines the ability of a test chemical to compete with a native hormone for binding to its receptor.[21]

Methodology

-

Receptor Preparation: A source of the target receptor is prepared. For the estrogen receptor, this is often a cytosol fraction from the uteri of ovariectomized rats.[4] For the androgen receptor, rat prostate cytosol is commonly used.[20]

-

Competitive Incubation: A constant concentration of the radiolabeled natural ligand (e.g., [³H]17β-estradiol for ER, [³H]DHT for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the test chemical (4-octylphenol).

-

Separation: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. A common method is the use of dextran-coated charcoal, which adsorbs small, unbound molecules.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The results are plotted as the percentage of specific binding versus the logarithm of the test chemical concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of test chemical that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) is then calculated as: (IC50 of reference estrogen / IC50 of test chemical) x 100.

Transcriptional Activation Reporter Gene Assay

This cell-based assay measures the ability of a chemical to induce gene expression mediated by a specific nuclear receptor.[22][23]

Methodology

-

Cell System: A suitable mammalian cell line that does not endogenously express the receptor of interest is used.

-

Transfection: The cells are transiently transfected with two plasmids: an expression vector containing the full-length cDNA for the nuclear receptor (e.g., hERα or hAR) and a reporter plasmid. The reporter plasmid contains a promoter with multiple copies of the specific hormone response element (e.g., ERE or ARE) upstream of a reporter gene, such as firefly luciferase.[22]

-

Treatment: The transfected cells are exposed to various concentrations of 4-octylphenol. To test for agonistic activity, the chemical is added alone. To test for antagonistic activity, the chemical is added in combination with a fixed, sub-maximal concentration of the natural hormone (e.g., DHT for AR).[7]

-

Lysis and Measurement: After an incubation period (typically 24 hours), the cells are lysed. The appropriate substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence) is measured.

-

Data Analysis: The reporter activity is plotted against the chemical concentration to generate a dose-response curve, from which an EC50 (for agonists) or IC50 (for antagonists) value can be calculated.[24]

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line NCI-H295R, which expresses most of the key enzymes required for steroidogenesis.[20] It is used to screen for chemicals that alter the production of steroid hormones, including testosterone and estradiol. This is the basis for OECD Test Guideline 456.[20]

Methodology

-

Cell Culture: H295R cells are cultured in multi-well plates.

-

Exposure: The cells are exposed to a range of concentrations of 4-octylphenol for a set period, typically 48 hours. Positive controls (e.g., forskolin, which stimulates steroidogenesis) and negative (vehicle) controls are included.

-

Media Collection: After the exposure period, the cell culture medium is collected.

-

Hormone Quantification: The concentrations of key steroid hormones, particularly testosterone and estradiol, in the medium are quantified using highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The hormone production at each concentration of the test chemical is compared to the vehicle control to determine if the chemical causes a statistically significant increase or decrease in steroid synthesis.

Conclusion

4-Octanoylphenol is a potent endocrine disruptor that acts through multiple, complex mechanisms. Its primary activities as an estrogen receptor agonist and an androgen receptor antagonist, combined with its ability to inhibit key enzymes in the steroidogenesis pathway, underscore its potential to interfere with sensitive hormonal balances. The integrated use of in vitro assays—including receptor binding, transcriptional activation, and steroidogenesis assays—provides a robust framework for characterizing these mechanisms and quantifying the risk posed by this and other environmental contaminants. For researchers and drug development professionals, understanding these molecular interactions and the methodologies used to study them is critical for assessing potential toxicity and developing safer alternatives.

References

- Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals.

- Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive B

- In vitro models in endocrine disruptor screening. PubMed.

- Endocrine disrupters. OECD.

- Guidance Document on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. OECD.

- In Vitro Endocrine Disruptor Screening. Environmental Toxicology and Risk Assessment.

- Endocrine Disruptor Testing.

- Octylphenol reduces the expressions of steroidogenic enzymes and testosterone production in mouse testis. PubMed.

- Activities of the OECD rel

- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.

- Octylphenol affects morphology and steroidogenesis in mouse tumor Leydig cells. PubMed.

- The potential impact of 4-octylphenol on the basal and stimulated testosterone formation by isolated mice Leydig cells. CABI Digital Library.

- Targeting Nuclear Receptors with Marine N

- Cell-Based Reporter Assays. Thermo Fisher Scientific - US.

- Octylphenol reduces the expressions of steroidogenic enzymes and testosterone production in mouse testis. Korea University Pure.

- Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)

- NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery.

- Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)

- Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. PubMed.

- Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in r

- Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review.

- Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New D

- Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro.

- Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice. PubMed.

- Structural requirements of para-alkylphenols to bind to estrogen receptor. [No Source Provided].

- The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. PubMed.

- OctylPhenol (OP) Alone and in Combination with NonylPhenol (NP) Alters the Structure and the Function of Thyroid Gland of the Lizard Podarcis siculus. PubMed Central.

Sources

- 1. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro models in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural requirements of para-alkylphenols to bind to estrogen receptor. | Semantic Scholar [semanticscholar.org]

- 7. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight | PLOS One [journals.plos.org]

- 11. Octylphenol reduces the expressions of steroidogenic enzymes and testosterone production in mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Octylphenol affects morphology and steroidogenesis in mouse tumor Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. pure.korea.ac.kr [pure.korea.ac.kr]

- 15. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OctylPhenol (OP) Alone and in Combination with NonylPhenol (NP) Alters the Structure and the Function of Thyroid Gland of the Lizard Podarcis siculus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]

- 20. mdpi.com [mdpi.com]

- 21. criver.com [criver.com]

- 22. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cell-Based Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]

estrogenic activity of 4-Octanoylphenol in vitro

An In-Depth Technical Guide to the In Vitro Assessment of Estrogenic Activity for 4-Octanoylphenol

Authored by a Senior Application Scientist

Introduction: Contextualizing 4-Octanoylphenol as a Potential Endocrine Disruptor

4-Octanoylphenol is a member of the alkylphenol class of organic compounds. Alkylphenols are widely used in the manufacturing of detergents, plastics, and other industrial products, leading to their prevalence as environmental contaminants. Structurally similar to the natural estrogen 17β-estradiol, compounds like 4-Octanoylphenol are under scrutiny for their potential to interfere with the endocrine system, acting as xenoestrogens. This guide provides a comprehensive overview of the core in vitro methodologies required to characterize the estrogenic activity of 4-Octanoylphenol. We will move from the initial molecular interaction with the estrogen receptor to the subsequent cellular responses, providing not just protocols, but the scientific rationale underpinning each experimental choice. This ensures a robust, self-validating approach to hazard identification for researchers in toxicology and drug development.

The primary mechanism of estrogenic action involves binding to and activating estrogen receptors (ERs), principally ERα and ERβ. These are ligand-activated transcription factors that, upon activation, modulate the expression of a wide array of genes, leading to physiological responses. In vitro assays are indispensable first-tier screening tools, offering high-throughput capabilities to dissect these interactions in a controlled environment, free from the complexities of in vivo metabolism.[1][2]